2-Methyl-3-nitrobenzophenone

Description

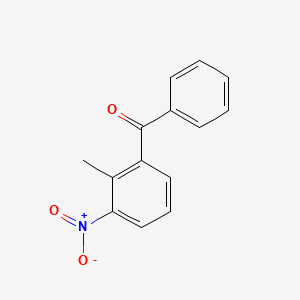

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10-12(8-5-9-13(10)15(17)18)14(16)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGBMDFPBWVRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441792 | |

| Record name | AGN-PC-0N6MFY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59394-73-9 | |

| Record name | AGN-PC-0N6MFY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Methodologies for 2 Methyl 3 Nitrobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide detailed information about the number, environment, and connectivity of hydrogen atoms in 2-Methyl-3-nitrobenzophenone. The spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on both phenyl rings.

Expected ¹H NMR Data Interpretation:

Methyl Protons (-CH₃): A singlet would be anticipated for the three protons of the methyl group, likely appearing in the upfield region (δ 2.0-2.5 ppm).

Aromatic Protons: The seven aromatic protons would produce a complex series of multiplets in the downfield region (δ 7.0-8.5 ppm). The protons on the 2-methyl-3-nitrophenyl ring would be influenced by the electron-withdrawing nitro group and the methyl group, leading to characteristic shifts and splitting patterns. The protons on the unsubstituted benzoyl-phenyl ring would show a different set of signals. The specific coupling constants (J-values) between adjacent protons would be crucial for assigning their relative positions on the rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment. For this compound, a total of 14 distinct signals would be expected in the broadband-decoupled spectrum, corresponding to the 14 carbon atoms in the molecule, unless there is an accidental overlap of signals.

Expected ¹³C NMR Data Interpretation:

Carbonyl Carbon (C=O): The signal for the ketone carbonyl carbon would be the most downfield, typically in the range of δ 190-200 ppm. libretexts.org

Aromatic Carbons: The twelve aromatic carbons would resonate in the approximate range of δ 120-150 ppm. The carbon atom attached to the nitro group (C-3) would be significantly deshielded.

Methyl Carbon (-CH₃): The methyl carbon would give a signal in the most upfield region of the spectrum, typically around δ 15-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~195 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CH₃ | ~137 |

| Quaternary Aromatic Carbons | ~130-140 |

| Aromatic CH Carbons | ~125-135 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of its key functional groups.

Expected IR Data Interpretation:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

Nitro (NO₂) Stretches: Two distinct bands would confirm the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic rings.

Aliphatic C-H Stretch: C-H stretching vibrations for the methyl group would be observed around 2850-3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1650 - 1680 (Strong) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 (Strong) |

| Aromatic C-H | Stretch | > 3000 (Variable) |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks.

Expected EI-MS Data Interpretation:

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₄H₁₁NO₃), which is approximately 241.24 g/mol .

Key Fragmentation Patterns: Common fragmentation pathways for benzophenone (B1666685) derivatives include cleavage at the carbonyl group. Expected fragment ions would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. The presence of the nitro group would likely lead to fragments corresponding to the loss of NO₂ (M - 46) or NO (M - 30). The 2-methyl-3-nitrophenyl cation ([CH₃C₆H₃NO₂]⁺) would also be an expected fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating the components of a mixture and identifying each one. In the context of synthesizing this compound, GC-MS would be an invaluable tool for monitoring the reaction's progress, identifying the final product, and assessing its purity by detecting any starting materials or byproducts. The retention time from the GC would provide a characteristic identifier, while the mass spectrum of the eluting compound would confirm its identity as this compound.

Analysis of Molecular Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. In the case of this compound (C₁₄H₁₁NO₃), electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting charged and neutral species.

The structure of this compound contains several key features that dictate its fragmentation: a carbonyl group linking two aromatic rings, a methyl group, and a nitro group. The cleavage of bonds adjacent to the carbonyl group is a common and energetically favorable fragmentation pathway for benzophenones and related ketones. This process, known as α-cleavage, leads to the formation of stable acylium ions.

Key expected fragmentation patterns include:

Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the 2-methyl-3-nitrophenyl ring would result in the highly stable benzoyl cation ([C₆H₅CO]⁺). This fragment is characteristic of benzophenone derivatives and is anticipated to be a prominent peak in the mass spectrum.

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule, leading to the formation of the phenyl cation ([C₆H₅]⁺). This is another common fragment observed in the mass spectra of benzophenones. nih.gov

Formation of the 2-Methyl-3-nitrobenzoyl Cation: Alternatively, α-cleavage on the other side of the carbonyl group would yield the 2-methyl-3-nitrobenzoyl cation ([CH₃(NO₂)C₆H₄CO]⁺).

Loss of the Nitro Group: Aromatic nitro compounds can fragment through the loss of NO₂ or O followed by CO. The molecular ion may lose a nitro radical (•NO₂) to form a [M-NO₂]⁺ fragment.

The analysis of these patterns allows for the structural confirmation of the compound. The molecular ion peak confirms the molecular weight, while the specific fragment ions provide evidence for the presence of the benzoyl, methyl, and nitro-substituted phenyl moieties.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₁₄H₁₁NO₃]⁺• | 241 | Confirms the molecular weight of the compound. |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | Characteristic fragment for benzophenone structures, indicating an unsubstituted phenyl ring attached to the carbonyl group. nih.gov |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Results from the loss of CO from the benzoyl cation, further confirming the benzoyl moiety. nih.gov |

| 2-Methyl-3-nitrobenzoyl Cation | [CH₃(NO₂)C₆H₄CO]⁺ | 164 | Results from α-cleavage, confirming the connectivity of the substituted ring to the carbonyl group. |

| [M-NO₂]⁺ Fragment | [C₁₄H₁₁O]⁺ | 195 | Indicates the presence of a nitro group that is readily cleaved from the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of photons promotes electrons from a lower energy molecular orbital (typically a highest occupied molecular orbital, HOMO) to a higher energy one (a lowest unoccupied molecular orbital, LUMO). libretexts.orglibretexts.org

The molecular structure of this compound contains several chromophores—groups that absorb light—including the two aromatic rings, the carbonyl group (C=O), and the nitro group (NO₂). The conjugation between the phenyl ring, the carbonyl group, and the substituted phenyl ring creates an extended π-electron system. This extended conjugation lowers the energy gap between the π and π* orbitals, shifting the absorption to longer wavelengths (a bathochromic shift).

The expected electronic transitions for this compound are:

π → π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the carbonyl group. Due to the extended conjugation, these are expected to occur in the near-UV region. Aromatic ketones like benzophenone typically show strong absorption bands in this region. science-softcon.de

n → π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orglibretexts.org This transition is characteristic of molecules containing a carbonyl group and typically appears at a longer wavelength than the main π → π* transitions.

The nitro group also acts as a powerful chromophore and an electron-withdrawing group, which can further influence the electronic transitions and the position of the absorption maxima (λ_max). The specific solvent used can also affect the wavelengths of these transitions; polar solvents often cause a blue shift (hypsochromic shift) in n → π* transitions.

| Electronic Transition | Molecular Orbitals Involved | Expected Wavelength Region | Responsible Chromophore |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | ~240-280 nm | Conjugated system of aromatic rings and carbonyl group. |

| n → π | HOMO (n) → LUMO (π) | ~300-350 nm | Carbonyl group (C=O). libretexts.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. This method provides a direct way to verify the empirical and molecular formula of a newly synthesized or purified compound. For this compound, with the molecular formula C₁₄H₁₁NO₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen.

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. The percentage of oxygen is typically determined by difference.

Comparing the experimentally measured percentages to the calculated theoretical values is a crucial step in confirming the purity and identity of the compound. A close agreement between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 69.70% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.60% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.81% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 19.89% |

| Total | 241.246 | 100.00% |

Note: The theoretical percentages are calculated based on the molecular formula C₁₄H₁₁NO₃ and the atomic weights of the constituent elements. molbase.com

Research Applications and Derivative Chemistry of 2 Methyl 3 Nitrobenzophenone

Role as an Intermediate in Industrial and Fine Chemical Synthesis (e.g., 1-nitroanthraquinone (B1630840) production)

The primary documented industrial application of 2-Methyl-3-nitrobenzophenone is its function as a novel and crucial intermediate in the production of 1-nitroanthraquinone. google.com This process is significant because 1-nitroanthraquinone and its reduction product, 1-aminoanthraquinone, are vital starting materials for manufacturing a wide range of pigments and dyes, including vat, disperse, and acid dyes. google.com

The key transformation involves a Friedel-Crafts acylation reaction. Specifically, 2-methyl-3-nitrobenzoyl chloride is reacted with benzene (B151609) in the presence of a catalyst, typically aluminum chloride, to yield this compound. google.comprepchem.com This intermediate is then oxidized to 2-benzoyl-6-nitrobenzoic acid, which is subsequently cyclized to form the final 1-nitroanthraquinone product. google.com The use of this compound is a critical step that facilitates the construction of the complex anthraquinone (B42736) skeleton from simpler, readily available materials. google.com

Table 1: Synthesis Pathway to 1-Nitroanthraquinone via this compound

| Step | Starting Material | Reagent(s) | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 3-nitro-o-xylene | 40-55% aq. Nitric Acid | 2-methyl-3-nitrobenzoic acid | ~45-50% |

| 2 | 2-methyl-3-nitrobenzoic acid | Thionyl chloride | 2-methyl-3-nitrobenzoyl chloride | ~95-100% |

| 3 | 2-methyl-3-nitrobenzoyl chloride | Benzene, Aluminum chloride | This compound | ~95% |

| 4 | This compound | 15-25% aq. Nitric Acid | 2-benzoyl-6-nitrobenzoic acid | ~40-50% |

| 5 | 2-benzoyl-6-nitrobenzoic acid | Sulfuric Acid | 1-nitroanthraquinone | High |

This table is based on data from U.S. Patent 4,153,632 A. google.com

Development of Functional Materials and Polymers (e.g., as plastic additives, in photolytic degradation studies)

Currently, there is no specific information available in the reviewed literature detailing the direct application of this compound in the development of functional materials or polymers, either as an additive or in photolytic degradation studies. While the benzophenone (B1666685) scaffold is known to be used in applications such as photostabilizers and plastic additives, specific research on the 2-methyl-3-nitro substituted variant in these areas has not been documented.

Synthesis of Related Biologically Relevant Benzophenone Derivatives

While direct synthesis of biologically active molecules starting from this compound is not prominently documented, its structural features are closely related to precursors used in medicinal chemistry. The presence of the nitro group on the aromatic ring is a key feature in many bioactive molecules. nih.govnih.gov Aromatic nitro compounds are foundational to many drugs, and the specific substitution pattern of a compound can significantly influence its biological activity. nih.gov

Research on the closely related compound, Methyl 2-methyl-3-nitrobenzoate, demonstrates the synthetic utility of this structural motif. This reagent is used in the laboratory to produce a variety of complex heterocyclic structures that are relevant to drug discovery, such as methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. sigmaaldrich.com Similarly, other nitropyridine derivatives, which share the nitro- and methyl-substituted aromatic ring feature, serve as starting materials for potent enzyme inhibitors, including those for Janus kinase 2 (JAK2). nih.gov

The benzophenone core itself is a well-established scaffold in medicinal chemistry, found in molecules with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties and biological activity of the parent molecule. nih.gov This suggests a strong potential for this compound to serve as a starting material for novel bioactive derivatives, where the nitro and methyl groups could be further functionalized to create diverse chemical entities.

Table 2: Examples of Bioactive Scaffolds from Structurally Related Precursors

| Precursor Compound | Resulting Scaffold/Molecule | Therapeutic Area/Application |

|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | 5-Aminoisoquinolin-1(2H)-one | Building block for complex heterocycles sigmaaldrich.com |

| Methyl 2-methyl-3-nitrobenzoate | Methyl indole-4-carboxylate | Intermediate for indole (B1671886) derivatives sigmaaldrich.com |

| 2-Chloro-5-methyl-3-nitropyridine | Janus kinase 2 (JAK2) inhibitors | Anti-inflammatory, Anticancer nih.gov |

| 2-(4-Nitrophenyl)-1H-benzimidazole | Metal complexes with potential activity | Antimicrobial, Anticancer, Antiviral nih.gov |

Ligand Design and Coordination Chemistry Applications

There is no direct evidence in the literature of this compound being used as a ligand in coordination chemistry. However, the structural components of the molecule suggest its potential for such applications. The presence of a nitro group on an aromatic ring can significantly influence a molecule's ability to coordinate with metal ions. The electron-withdrawing nature of the nitro group can affect the electronic environment of a metal center, making the resulting complexes more stable or reactive. nih.gov

Studies on other nitro-substituted aromatic compounds have demonstrated their utility as effective ligands. For instance, nitrobenzene (B124822) has been shown to act as a ligand in the formation of new metal complexes. researchgate.net In other cases, the nitro group is a key part of a larger ligand structure, where it helps to stabilize the resulting metal-ligand bond and influences the electronic and structural characteristics of the complex. nih.gov Ligands derived from 4-nitrobenzoyl isothiocyanate have been used to synthesize new metal complexes with tetrahedral or square planar geometries. researchgate.net The ability of nitrotriazole derivatives to form coordination compounds is another example of how the nitro-substituent is key in the design of novel metal-organic materials. nih.gov Therefore, it is plausible that this compound or its derivatives could be explored as ligands for creating new coordination compounds with unique catalytic or material properties.

Applications as Laboratory Reagents and Connecting Agents in Organic Synthesis

The role of this compound as an intermediate in the synthesis of 1-nitroanthraquinone clearly establishes its application as a key "connecting agent" in organic synthesis. google.com In a multi-step synthesis, such intermediates are critical for assembling complex molecular frameworks from simpler starting materials. msu.edu The synthesis of the target molecule relies on a Friedel-Crafts reaction to connect the 2-methyl-3-nitrobenzoyl group to a phenyl ring, forming the core benzophenone structure which is then elaborated in subsequent steps. google.com

Its utility as a laboratory reagent is further supported by the availability of structurally similar compounds, like Methyl 2-methyl-3-nitrobenzoate, from chemical suppliers for use in synthetic research. sigmaaldrich.com Such reagents are often employed as building blocks. For example, Methyl 2-methyl-3-nitrobenzoate is used to create substituted nitrostyrenes and complex indole derivatives. sigmaaldrich.com By analogy, this compound serves as a valuable, non-commercial laboratory reagent for specific, advanced synthetic applications, particularly in the construction of polycyclic aromatic systems like anthraquinones. google.com Its preparation has been described in detail, involving the reaction of 2-methyl-3-nitrobenzoyl chloride with benzene and aluminum chloride, making it accessible for specialized research purposes. prepchem.com

Future Research Directions on 2 Methyl 3 Nitrobenzophenone

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 2-Methyl-3-nitrobenzophenone involves a multi-step process, beginning with the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid, followed by conversion to the corresponding acyl halide, and finally a Friedel-Crafts acylation with benzene (B151609). google.comprepchem.com A key patent describes the oxidation step using nitric acid in a sealed vessel under pressure and the Friedel-Crafts reaction using a Lewis acid catalyst like aluminum chloride. google.com While effective, these methods present environmental and safety challenges, such as the use of corrosive acids, stoichiometric Lewis acid catalysts that generate significant waste, and harsh reaction conditions. rsc.orgroutledge.com

Future research should prioritize the development of more sustainable and "green" synthetic routes. This could involve several key areas of exploration:

Greener Oxidation: The initial oxidation of 3-nitro-o-xylene is a critical step. A patented alternative already proposes using oxygen as the oxidant instead of nitric acid, which is described as a cleaner production method with lower risk and cost. google.comgoogle.com Further research could optimize this aerobic oxidation, perhaps using novel catalysts to improve efficiency and selectivity under milder, atmospheric pressure conditions.

Heterogeneous Catalysis in Friedel-Crafts Acylation: The Friedel-Crafts acylation step is a prime candidate for green innovation. Conventional methods using AlCl₃ are inefficient in terms of atom economy and produce large amounts of toxic waste. begellhouse.com Research into solid acid catalysts, such as sulfated zirconia, zeolites, clays, and heteropoly acids, could lead to a recyclable, heterogeneous catalytic system. rsc.orgroutledge.com These catalysts can be easily separated from the reaction mixture, minimizing waste and simplifying product purification.

Alternative Acylating Conditions: The use of methanesulfonic anhydride (B1165640) as a metal- and halogen-free activating agent for carboxylic acids in Friedel-Crafts reactions represents another promising avenue. organic-chemistry.orgacs.org Applying this methodology to the reaction between 2-methyl-3-nitrobenzoic acid and benzene could circumvent the need to prepare the acyl chloride, thus shortening the synthetic sequence and avoiding hazardous halogenating agents.

Table 1: Comparison of Synthetic Pathways for Benzophenone (B1666685) Synthesis

| Method | Catalyst/Reagent | Advantages | Challenges for Future Research |

|---|---|---|---|

| Traditional Friedel-Crafts | AlCl₃ (stoichiometric) | Well-established, high yield. google.com | Large waste streams, harsh workup, catalyst is not recycled. rsc.orgbegellhouse.com |

| Heterogeneous Catalysis | Sulfated Zirconia, Zeolites | Recyclable catalyst, reduced waste, environmentally benign. rsc.org | Catalyst deactivation, optimizing reaction conditions for specific substrates. |

| Anhydride Activation | Methanesulfonic Anhydride | Metal- and halogen-free, minimal waste. organic-chemistry.orgacs.org | Applicability to electron-deficient substrates like 2-methyl-3-nitrobenzoic acid. |

| Aerobic Oxidation | Oxygen (O₂) | Low cost, reduced pollution compared to nitric acid. google.com | Requires optimization of catalysts and reaction conditions for high yield and selectivity. |

Advanced Mechanistic Studies of Chemical Transformations

The photochemistry of benzophenone is well-documented, involving the absorption of UV light to form an excited triplet diradical state that can abstract hydrogen atoms from suitable donors. hilarispublisher.combgsu.edu However, the influence of the ortho-methyl and meta-nitro substituents in this compound on these photochemical processes is not well understood.

Future mechanistic studies should focus on:

Photochemical Reactivity: Investigating the primary photochemical processes of this compound using techniques like laser flash photolysis. bgsu.eduresearchgate.net This would help determine the lifetime and reactivity of its excited triplet state. The electron-withdrawing nitro group and the electron-donating methyl group likely modulate the energy levels and behavior of the excited state compared to unsubstituted benzophenone.

Electrochemical Behavior: A detailed electrochemical study could reveal the reduction potentials of the nitro group and the carbonyl group. Studies on other substituted benzophenones show that substituents significantly affect reduction potentials. iaea.orgresearchgate.net Understanding this behavior is crucial, as the nitro group can be electrochemically reduced to other functional groups (nitroso, hydroxylamino, amino), opening pathways to novel derivatives.

Reaction Pathways: The compound serves as an intermediate in the synthesis of 1-nitroanthraquinone (B1630840) via oxidation to 2-benzoyl-6-nitrobenzoic acid. google.com A detailed mechanistic study of this oxidation, which uses aqueous nitric acid under high temperature and pressure, could lead to the development of safer and more efficient methods using alternative oxidants.

Development of Predictive Computational Models for Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting molecular properties and reactivity, reducing the need for extensive empirical experimentation. For this compound, future research should focus on creating robust predictive models.

DFT Studies: Density Functional Theory (DFT) calculations can be used to model the geometric and electronic structure of the molecule. iaea.org Such studies can predict the impact of the substituents on the twist angle between the phenyl rings, which is known to affect the physical and chemical properties of benzophenones. nih.gov Furthermore, DFT can help rationalize the mechanistic pathways of its photochemical and chemical reactions. nih.gov

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are invaluable for predicting the biological activity or toxicity of compounds. youtube.com Numerous QSAR studies have been performed on nitroaromatic compounds to predict properties like toxicity and mutagenicity. nih.govnih.govmdpi.com Future work could develop specific QSAR models for a series of this compound analogues. This would enable the in silico screening of virtual compounds for desired properties, guiding synthetic efforts toward molecules with enhanced activity or reduced toxicity. researchgate.netscielo.br

Table 2: Potential Computational Approaches for Future Research

| Computational Method | Predicted Property | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction transition states, reduction potentials. iaea.org | Provides fundamental understanding of reactivity and photochemical behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity, biological activity (e.g., anti-inflammatory, antimicrobial). nih.govmdpi.com | Guides the design of safer chemicals and potent bioactive molecules. |

| Machine Learning (e.g., ANN) | Classification of activity, prediction of properties for virtual screening. scielo.br | Accelerates the discovery of new derivatives with targeted functionalities. |

Expansion of Research Applications in Materials Science

Benzophenone and its derivatives are widely used in materials science, primarily as photoinitiators for polymerization due to their ability to generate free radicals upon UV exposure. chemicalbook.comresearchgate.net They are employed in UV-curable coatings, adhesives, and inks. google.com

Future research on this compound could expand its utility in this field:

Functional Monomers: The nitro group on the benzophenone scaffold is a key feature that can be chemically transformed. For instance, reduction of the nitro group to an amine would yield 2-Methyl-3-aminobenzophenone. This amino-functionalized benzophenone could then be incorporated as a monomer into polymers like polyamides or polyimides, embedding the photoreactive benzophenone moiety directly into the polymer backbone.

Surface Modification: Benzophenone-initiated photografting is a powerful technique for modifying surfaces. mdpi.com Future studies could explore the use of this compound to create hydrogel coatings on various substrates. The presence of the nitro and methyl groups could alter the surface energy and hydrophilicity of the resulting coatings compared to those made with unsubstituted benzophenone.

Advanced Polymers: Polymers containing benzophenone units can be UV-crosslinked to enhance their mechanical and thermal properties. google.comgoogle.com Research could focus on synthesizing copolymers containing this compound (or its derivatives) and evaluating their crosslinking efficiency and the properties of the resulting materials for applications in advanced coatings or photolithography.

Investigation of Related Structural Analogues with Modified Properties

The biological and chemical properties of benzophenones are highly dependent on their substitution patterns. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on various benzophenone analogues, leading to the discovery of potent anti-inflammatory, anti-HIV, and other bioactive agents. acs.orgnih.gov

A systematic investigation of structural analogues of this compound could yield compounds with tailored properties. Future research should involve:

Systematic Synthesis: Preparing a library of analogues by varying the position of the methyl and nitro groups (e.g., 3-methyl-4-nitrobenzophenone), introducing different substituents on either phenyl ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Structure-Property Correlation: Evaluating how these structural modifications influence the compound's key properties. This includes studying changes in their photochemical reactivity (quantum yield, hydrogen abstraction rate), physical properties (absorption spectrum, melting point), and potential biological activities. For example, the position of substituents is known to have a significant effect on the inhibitory activity of benzophenone derivatives. acs.org

Targeted Design: Using the insights gained from SAR and computational modeling (as described in section 7.3) to design and synthesize second-generation analogues with optimized properties for specific applications, whether in materials science or as intermediates for pharmaceuticals.

Q & A

What are the recommended analytical methods for quantifying 2-Methyl-3-nitrobenzophenone in environmental samples, and how can cross-reactivity with structurally similar benzophenones be minimized?

Basic Method : High-performance liquid chromatography (HPLC) coupled with UV detection is a standard approach for quantifying nitro-substituted benzophenones. For example, reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30 v/v) can separate this compound from common interferents such as 4-nitrophenol or hydroxy-substituted benzophenones .

Advanced Consideration : To address cross-reactivity in complex matrices (e.g., wastewater), tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended. Optimize collision energies to differentiate between this compound and analogs like 2-hydroxy-4-methoxybenzophenone (BP3), which share similar fragmentation patterns .

How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved during structural elucidation?

Basic Approach : Confirm the purity of the compound via melting point analysis and HPLC. Impurities from synthesis (e.g., unreacted nitro precursors) can distort spectral interpretations. For example, residual 3-nitroaniline () might introduce unexpected peaks in NMR .

Advanced Strategy : Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental IR spectra with computational simulations (DFT-based) to validate the nitro and ketone functional groups. Discrepancies may indicate tautomerization or solvent effects .

What synthetic routes are optimal for producing high-purity this compound, and how can side products be controlled?

Basic Protocol : Friedel-Crafts acylation of 3-nitrobenzene derivatives with methyl-substituted acyl chlorides is a common method. For instance, react 3-nitrobenzoyl chloride with toluene in the presence of AlCl₃. Monitor for byproducts like 4-nitro isomers using TLC with silica gel plates .

Advanced Optimization : Use regioselective nitration catalysts (e.g., zeolites) to direct nitro-group placement. Post-synthesis, employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate this compound from chlorinated byproducts (e.g., 4-chlorobenzophenone analogs, ) .

How does the nitro group in this compound influence its photostability compared to hydroxyl- or methoxy-substituted benzophenones?

Basic Analysis : Conduct accelerated UV exposure tests (e.g., 254 nm for 48 hours) and compare degradation rates via HPLC. Nitro groups typically enhance photostability due to electron-withdrawing effects, unlike BP3 (2-hydroxy-4-methoxybenzophenone), which degrades faster under UV .

Advanced Study : Use time-resolved spectroscopy to track transient species (e.g., triplet states) during photolysis. Computational modeling (TD-DFT) can predict excited-state behavior and explain differences in degradation pathways between nitro- and methoxy-substituted derivatives .

What are the key challenges in detecting this compound in biological matrices, and how can recovery rates be improved?

Basic Protocol : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using C18 cartridges is standard. Adjust pH to 6–7 to retain the compound while removing hydrophilic interferents .

Advanced Methodology : Incorporate isotopically labeled internal standards (e.g., deuterated analogs like 3-methyl-d₃-4-nitrophenol, ) to correct for matrix effects in LC-MS/MS. Validate recovery rates (>85%) via spike-and-recovery experiments in plasma or urine .

How can computational tools predict the environmental persistence and toxicity of this compound?

Basic Approach : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Compare with structurally related compounds like BP3, which has known endocrine-disrupting effects .

Advanced Application : Perform molecular docking studies to assess interactions with biological targets (e.g., estrogen receptors). Combine with metabolomics to identify potential toxic metabolites, such as nitro-reduced amines, which may form under anaerobic conditions .

What strategies are effective in resolving discrepancies between experimental and theoretical vibrational spectra?

Basic Solution : Re-examine sample preparation (e.g., KBr pellet homogeneity for IR) and solvent polarity effects. Compare with reference spectra from authoritative databases like NIST Chemistry WebBook ( ) .

Advanced Resolution : Apply scaling factors to computational IR frequencies (e.g., 0.961 for B3LYP/6-31G*) to align with experimental data. Investigate anharmonic corrections for nitro-group vibrations, which are often overestimated in DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.